molecular formula C8H5BrClFO2 B1430367 Methyl 4-bromo-5-chloro-2-fluorobenzoate CAS No. 1379366-11-6

Methyl 4-bromo-5-chloro-2-fluorobenzoate

Cat. No.: B1430367
CAS No.: 1379366-11-6
M. Wt: 267.48 g/mol
InChI Key: QOAMJQQYVZEHHS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C8H5BrClFO2 . It has a molecular weight of 267.48 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string of this compound is COC(=O)c1cc(Br)c(Cl)cc1F . The InChI is 1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 267.48 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Benzoxazines
A novel approach to synthesizing 4H-1,4-benzoxazines involves the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate with 1-bromo-3,3-dimethyl-2-butanone, using lithium bis(trimethylsilyl)amide. This process yields 4H-1,4-benzoxazines instead of the anticipated 4-oxazolin-2-ones, highlighting the versatility of halogenated benzoates in organic synthesis (Kudo, Furuta, & Sato, 1996).

Regioselective Ortho-Lithiation
The regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, such as 1-chloro-4-fluorobenzene, using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide, showcases the strategic deprotonation adjacent to fluorine atoms. This method efficiently produces halogenated benzoic acids, including 5-chloro-2-fluorobenzoic acid, demonstrating the chemical reactivity of such compounds in synthesizing diverse benzoic acid derivatives (Mongin & Schlosser, 1996).

Energetic Structure-Property Relationships
The study of the thermochemistry of halogenosubstituted benzoic acids, including those with fluoro, chloro-, and bromo-substituents, helps understand the energetic structure-property relationships. This research provides insights into the thermodynamic properties of these compounds, which is crucial for their applications in material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Halogen-Substituted Benzoate Esters Oxidation
The enzymatic dihydroxylation of halogen-substituted methyl benzoate esters by E. coli demonstrates selective metabolism of ortho-substituted benzoates. This process yields various regioisomeric diols, contributing to the understanding of microbial biotransformations of halogenated organic compounds, which can be applied in bioremediation and synthetic biology (Semak et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

As for its pharmacokinetics, this would also depend on many factors such as how the compound is administered, its formulation, and the individual characteristics of the organism it’s administered to. In general, factors such as solubility, stability, and molecular size can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Properties

IUPAC Name

methyl 4-bromo-5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMJQQYVZEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379366-11-6
Record name methyl 4-bromo-5-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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